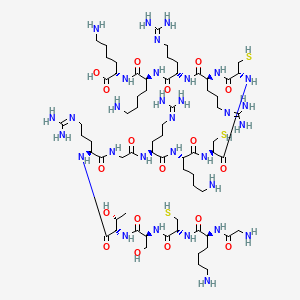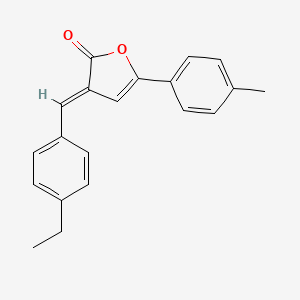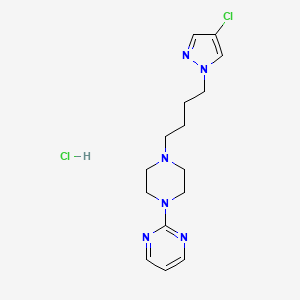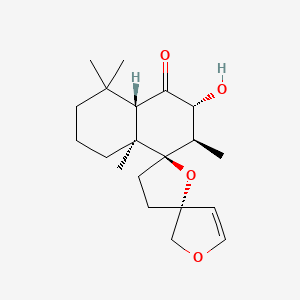![molecular formula C18H21N3O5 B12372763 9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MBL-IN-3 is a compound known for its inhibitory effects on New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems . This compound has garnered significant attention due to its potential in combating antibiotic-resistant bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MBL-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods: Industrial production of MBL-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: MBL-IN-3 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity against NDM-1 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MBL-IN-3 include various organic solvents, catalysts, and protective groups to facilitate selective reactions .
Major Products Formed: The major products formed from the reactions involving MBL-IN-3 are derivatives with enhanced inhibitory activity against NDM-1, which are tested for their efficacy in reducing the minimum inhibitory concentrations (MICs) of antibiotics like meropenem .
Scientific Research Applications
MBL-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of metallo-β-lactamase inhibition. In biology and medicine, it is employed in research focused on developing new treatments for antibiotic-resistant bacterial infections. Industrially, MBL-IN-3 can be used in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
MBL-IN-3 exerts its effects by binding to the active site of NDM-1, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of β-lactam antibiotics, allowing them to retain their antibacterial activity. The molecular targets involved include the zinc ions present in the active site of NDM-1, which are essential for its catalytic function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MBL-IN-3 include other metallo-β-lactamase inhibitors such as indole-2-carboxylates and catechol-containing inhibitors .
Uniqueness: What sets MBL-IN-3 apart from other inhibitors is its specific binding mode and high efficacy in lowering the MICs of antibiotics against NDM-1 expressing bacterial strains . This makes it a promising candidate for further development and clinical application.
MBL-IN-3’s unique properties and potential applications make it a valuable compound in the fight against antibiotic resistance. Its continued study and development could lead to significant advancements in medical treatments and industrial applications.
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2 |
InChI Key |
VUFHVYGLBAXUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)C3=CN=C4C(=CC=CN4C3=O)O)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


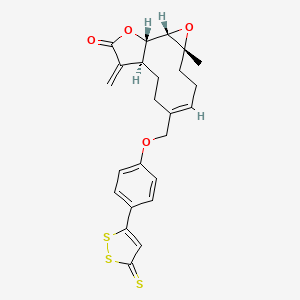
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
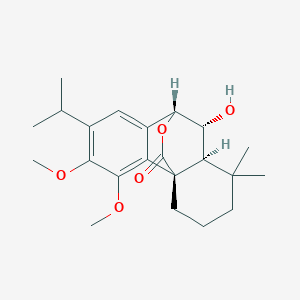
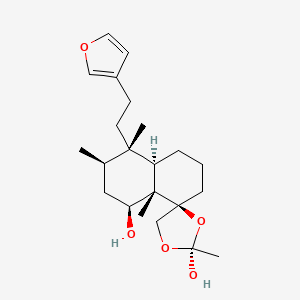
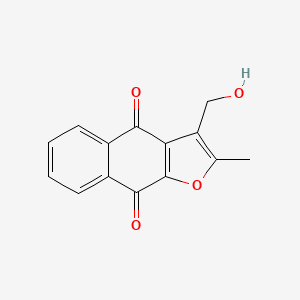
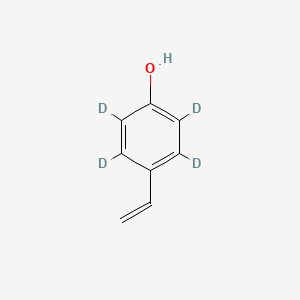
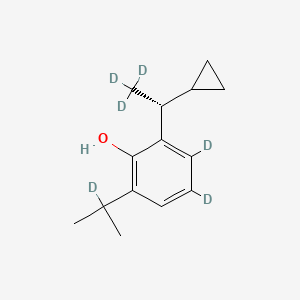
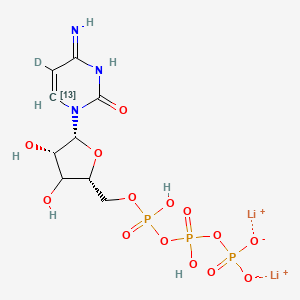
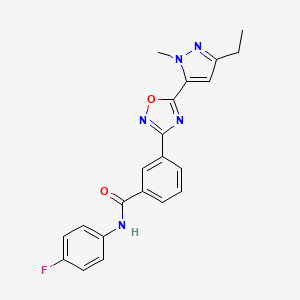
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
